molecular formula C12H16O3 B1585157 2',4'-Diethoxyacetophenone CAS No. 22924-18-1

2',4'-Diethoxyacetophenone

Cat. No.: B1585157
CAS No.: 22924-18-1
M. Wt: 208.25 g/mol
InChI Key: HVMNBJVJMFQOOZ-UHFFFAOYSA-N
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Description

2',4'-Diethoxyacetophenone is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of acetophenone, where the phenyl ring is substituted with two ethoxy groups at the 2 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

2',4'-Diethoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It serves as a precursor in the manufacture of dyes, fragrances, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2',4'-Diethoxyacetophenone can be synthesized through the Friedel-Crafts acylation of 2,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2',4'-Diethoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: 2,4-Diethoxybenzoic acid.

    Reduction: 1-(2,4-Diethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2',4'-Diethoxyacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.

Comparison with Similar Compounds

2',4'-Diethoxyacetophenone can be compared with other similar compounds such as:

    1-(2,4-Dihydroxyphenyl)ethanone: This compound has hydroxyl groups instead of ethoxy groups, which can significantly alter its chemical reactivity and biological activity.

    1-(2,4-Dimethoxyphenyl)ethanone: The presence of methoxy groups instead of ethoxy groups can affect the compound’s solubility and interaction with biological targets.

Uniqueness: The presence of ethoxy groups in this compound provides unique chemical properties, such as increased lipophilicity and potential for specific interactions in synthetic and biological applications.

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical structure allows it to undergo diverse reactions and serve as a valuable intermediate in the synthesis of complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(2,4-diethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMNBJVJMFQOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342985
Record name 1-(2,4-diethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22924-18-1
Record name 1-(2,4-diethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22924-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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